6-Bromo-2-chloro-3-propoxybenzaldehyde
Description
6-Bromo-2-chloro-3-propoxybenzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at position 6, a chlorine atom at position 2, and a propoxy group (-OCH2CH2CH3) at position 3. The propoxy group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and binding properties compared to analogs with smaller or more polar substituents.
Properties
Molecular Formula |
C10H10BrClO2 |
|---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
6-bromo-2-chloro-3-propoxybenzaldehyde |
InChI |
InChI=1S/C10H10BrClO2/c1-2-5-14-9-4-3-8(11)7(6-13)10(9)12/h3-4,6H,2,5H2,1H3 |
InChI Key |
RZWDUUWDXIEIIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)Br)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation . The propoxy group can be introduced through a nucleophilic substitution reaction using propyl alcohol or a similar reagent .
Industrial Production Methods
Industrial production of 6-Bromo-2-chloro-3-propoxybenzaldehyde follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3-propoxybenzaldehyde undergoes various chemical reactions, including:
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-bromo-2-chloro-3-propoxybenzaldehyde with two structurally related benzaldehyde derivatives: 6-bromo-3-chloro-2-fluorobenzaldehyde () and 6-bromo-3-chloro-2-phenoxybenzaldehyde (). Key differences arise from substituent type, position, and molecular complexity.
Key Findings:
Substituent Effects: Electron-Withdrawing vs. In contrast, the propoxy group in the target compound is electron-donating, which may reduce reactivity at the aldehyde position but improve solubility in nonpolar solvents . Steric Bulk: The phenoxy group in 6-bromo-3-chloro-2-phenoxybenzaldehyde introduces significant steric hindrance and aromatic π-system interactions, which could complicate synthetic modifications compared to the smaller propoxy group .
Synthetic Efficiency: The fluorinated analog () demonstrates high synthesis yields (75.4–98.8%), suggesting that halogen-directed coupling or fluorination strategies are well-optimized for this derivative .
Molecular Weight and Applications: The propoxy derivative’s intermediate molar mass (~277.55 g/mol) positions it between the lighter fluorinated compound (237.45 g/mol) and the heavier phenoxy analog (311.56 g/mol). This balance may make it suitable for applications requiring moderate lipophilicity, such as membrane-permeable drug candidates.
Positional Isomerism: The chlorine atom’s position varies: it occupies position 2 in the target compound but position 3 in the fluorinated and phenoxy analogs. This difference could significantly alter electronic distribution and intermolecular interactions in crystal packing or supramolecular assemblies.
Limitations:
- No direct synthesis or application data for this compound are provided in the evidence. Further experimental studies are required to validate its physicochemical properties and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
